molecular formula C12H20N4 B1608042 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane CAS No. 651005-92-4

1-(5-Propylpyrimidin-2-yl)-1,4-diazepane

Cat. No. B1608042
CAS RN: 651005-92-4
M. Wt: 220.31 g/mol
InChI Key: VCYGWMDVJHDLFT-UHFFFAOYSA-N
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Description

1-(5-Propylpyrimidin-2-yl)-1,4-diazepane, also known as PPD, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PPD is a diazepane derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.

Mechanism of Action

The mechanism of action of 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane is not fully understood, but studies suggest that it may act through multiple pathways. 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anti-tumor activity. Additionally, 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane has been shown to modulate the expression of genes involved in oxidative stress and inflammation, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
1-(5-Propylpyrimidin-2-yl)-1,4-diazepane has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory properties. Studies have also suggested that 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane may have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane in lab experiments is its potential therapeutic applications in various fields of research. Additionally, 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane is relatively easy to synthesize and can be purified using various techniques. However, one limitation of using 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane. One area of research is the development of 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane-based therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane and its potential therapeutic applications in other fields, such as neuroprotection and anti-inflammatory therapy. Furthermore, research is needed to determine the optimal dosage and administration of 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane for various applications.

Scientific Research Applications

1-(5-Propylpyrimidin-2-yl)-1,4-diazepane has been studied extensively for its potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and as an anti-inflammatory agent. Studies have shown that 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane exhibits anti-tumor activity in various cancer cell lines, making it a promising candidate for use in cancer treatment. Additionally, 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane has been shown to protect neurons from damage caused by oxidative stress, making it a potential neuroprotective agent. 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane has also been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

1-(5-propylpyrimidin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-4-11-9-14-12(15-10-11)16-7-3-5-13-6-8-16/h9-10,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYGWMDVJHDLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383820
Record name 1-(5-propylpyrimidin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Propylpyrimidin-2-yl)-1,4-diazepane

CAS RN

651005-92-4
Record name Hexahydro-1-(5-propyl-2-pyrimidinyl)-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651005-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-propylpyrimidin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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